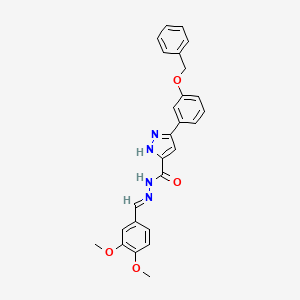
6-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone: is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of two chlorine atoms and a benzyl group attached to the quinazolinone core, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chlorobenzylamine and 6-chloro-4(3H)-quinazolinone.
Condensation Reaction: The 2-chlorobenzylamine is reacted with 6-chloro-4(3H)-quinazolinone under acidic or basic conditions to form the desired product.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as solvent recovery and waste management to ensure environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with other amines or aldehydes to form new compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Derivatives with different functional groups replacing the chlorine atoms.
Oxidation Products: Quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced forms of the quinazolinone core with altered oxidation states.
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine:
Antimicrobial Agents: Exhibits antimicrobial activity against various bacterial and fungal strains.
Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs.
Anticancer Agents: Research indicates potential anticancer properties, making it a candidate for cancer therapy.
Industry:
Pharmaceuticals: Used in the development of new pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth, inflammation, or cancer cell proliferation.
Pathways: It may interfere with key biochemical pathways, leading to the inhibition of microbial growth, reduction of inflammation, or induction of cancer cell apoptosis.
Comparación Con Compuestos Similares
6-Chloro-4(3H)-quinazolinone: Lacks the 2-chlorobenzyl group, which may result in different biological activities.
3-Benzyl-4(3H)-quinazolinone: Lacks the chlorine atoms, potentially altering its chemical reactivity and biological properties.
2-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone: Similar structure but with a different substitution pattern, leading to variations in activity.
Uniqueness:
Dual Chlorine Substitution: The presence of two chlorine atoms may enhance its antimicrobial and anticancer properties.
Benzyl Group: The 2-chlorobenzyl group may contribute to its unique chemical reactivity and biological activity.
This detailed article provides a comprehensive overview of 6-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
302913-44-6 |
|---|---|
Fórmula molecular |
C15H10Cl2N2O |
Peso molecular |
305.2 g/mol |
Nombre IUPAC |
6-chloro-3-[(2-chlorophenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C15H10Cl2N2O/c16-11-5-6-14-12(7-11)15(20)19(9-18-14)8-10-3-1-2-4-13(10)17/h1-7,9H,8H2 |
Clave InChI |
YGBOQHWOXOTJLO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-((E)-{[3-(3,4-Dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B11982620.png)
![(5E)-5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11982627.png)
![ethyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11982632.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B11982635.png)
![Isopropyl (2E)-2-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11982639.png)




![N-(4-methoxyphenyl)-2-[(3E)-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11982675.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11982683.png)
